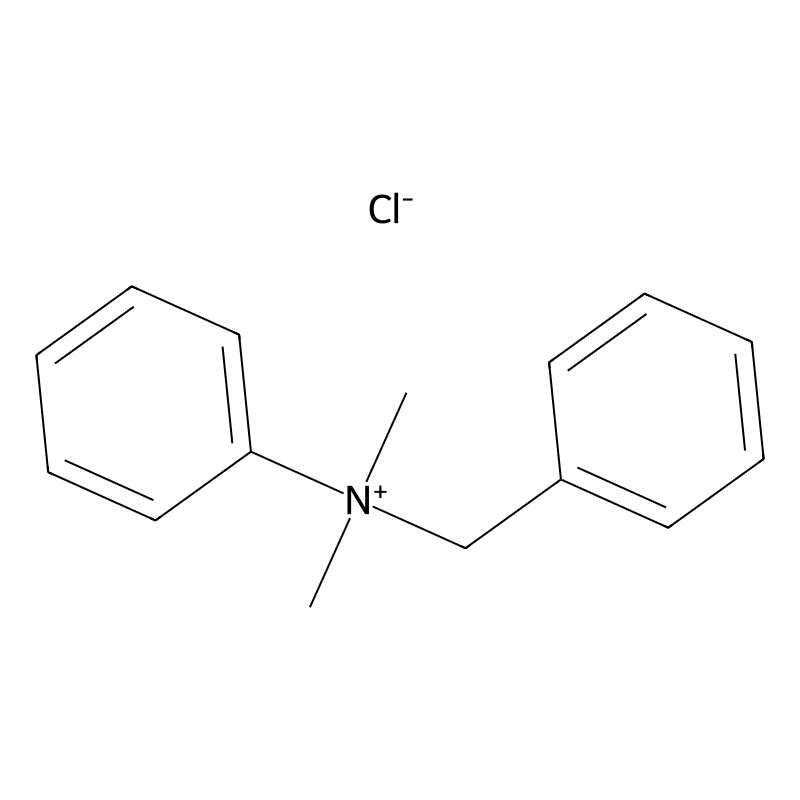

Benzyldimethylphenylammonium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and characterization:

Benzyldimethylphenylammonium chloride (BDPAC) can be synthesized through various methods, including the quaternization reaction of benzyl chloride with trimethylaniline and subsequent treatment with hydrochloric acid. Researchers have employed various techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to characterize the structure and purity of BDPAC.

Antimicrobial properties:

Corrosion inhibition:

BDPAC has been explored as a potential corrosion inhibitor for metals. Studies have shown that it can effectively inhibit the corrosion of mild steel in acidic environments []. The mechanism of corrosion inhibition is believed to involve the formation of a protective film on the metal surface by the BDPAC molecules.

Model compound for thermal degradation studies:

BDPAC serves as a model compound for studying the thermal degradation pathway of benzyl quaternary ammonium compounds (QACs). These studies help researchers understand the decomposition mechanisms of QACs, which are important for various applications, including their environmental fate and potential toxicity.

Limitations and future research directions:

While BDPAC shows promise in various scientific research applications, further studies are needed to fully understand its properties and potential limitations. Research areas of interest include:

- Elucidating the exact mechanism of its antimicrobial activity.

- Optimizing its efficacy and selectivity as an antimicrobial agent.

- Evaluating its long-term environmental impact and potential toxicity.

- Exploring its potential applications in other fields, such as material science and drug discovery.

Benzyldimethylphenylammonium chloride is a quaternary ammonium compound with the chemical formula . It is characterized by a central nitrogen atom bonded to two methyl groups, a benzyl group, and a phenyl group. This compound appears as a crystalline powder and is known for its surfactant properties, often utilized in various industrial and research applications. The molecular weight of benzyldimethylphenylammonium chloride is approximately 247.76 g/mol .

Benzyldimethylphenylammonium chloride exhibits significant biological activity, particularly as an antimicrobial agent. It has been shown to possess:

- Antimicrobial Properties: Effective against various bacteria and fungi, making it useful in disinfectants and antiseptics.

- Cytotoxic Effects: Studies indicate that it may have cytotoxic effects on certain cell lines, which can be relevant for therapeutic applications .

The synthesis of benzyldimethylphenylammonium chloride typically involves the following methods:

- Quaternization Reaction: This involves reacting dimethylaminobenzylamine with an alkyl halide (such as benzyl chloride) in the presence of a base like sodium hydroxide or potassium carbonate.

- Solvent-Assisted Synthesis: Using solvents such as ethanol or acetone to facilitate the reaction at controlled temperatures, often leading to higher yields and purities .

Benzyldimethylphenylammonium chloride finds applications across various fields:

- Surfactants: Used in formulations for detergents and cleaning agents due to its surface-active properties.

- Antiseptics: Incorporated into hand sanitizers and disinfectants for its antimicrobial efficacy.

- Research: Utilized in electrochemical studies and as a stabilizing agent in the synthesis of nanoparticles .

Research on the interactions of benzyldimethylphenylammonium chloride has revealed:

- Adsorption Dynamics: Studies have demonstrated its ability to adsorb onto surfaces such as gold electrodes, influencing electrochemical behavior .

- Synergistic Effects: When combined with other compounds, it may enhance antimicrobial activity or alter physical properties in formulations.

Benzyldimethylphenylammonium chloride shares structural similarities with several other quaternary ammonium compounds. Here are some comparable compounds along with their unique characteristics:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Benzalkonium Chloride | C_{12}H_{21}ClN | Commonly used disinfectant; effective against viruses |

| Cetyltrimethylammonium Bromide | C_{21}H_{38}BrN | Known for its emulsifying properties in cosmetics |

| Dimethyldodecylamine | C_{14}H_{31}N | Exhibits strong surfactant properties |

Benzyldimethylphenylammonium chloride is unique due to its specific combination of benzyl and phenyl groups, which contributes to its distinct biological activity and utility in various applications compared to other similar compounds.

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (97.44%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard